molecular formula C8H4BrN3 B12822921 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B12822921
M. Wt: 222.04 g/mol
InChI Key: MHFGDXMUCVQVNR-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is a brominated heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a cyano group at position 3 and a bromine atom at position 5. Notably, it is listed as discontinued in commercial catalogs (CymitQuimica, 2025) , suggesting challenges in production or stability.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

7-bromopyrrolo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-8-2-1-7-3-6(4-10)5-11-12(7)8/h1-3,5H

InChI Key

MHFGDXMUCVQVNR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NN2C(=C1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the bromination of pyrrolo[1,2-b]pyridazine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the pyrrolo[1,2-b]pyridazine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step .

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues with Bromine and Cyano Substitutions
Compound Name Core Structure Substituents Key Properties/Applications Reference
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile Pyrrolo[1,2-b]pyridazine Br (position 7), CN (position 3) Discontinued; limited commercial availability
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile Pyrrolo[1,2-b]pyridazine Br (position 6), Cl (position 4), CN (3) 98% purity; typically in stock
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) Pyrrolo[1,2-c]imidazole Dual Br, CN, aryl groups Yellow powder; m.p. 259–260°C; molecular weight 559

Key Observations :

  • Positional Isomerism: The bromine position (6 vs.
  • Complexity : Compound 14d (from ) incorporates additional aryl and imine groups, increasing molecular weight and complexity compared to the simpler 7-bromo derivative. Its higher melting point (259–260°C) suggests stronger intermolecular interactions due to extended conjugation .
Pyrrolo/Imidazo-Pyridazine Derivatives with Varied Functional Groups
Compound Name Core Structure Substituents Key Properties/Applications Reference
6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile Imidazo[1,2-b]pyridazine Ethenyl (position 6), CN (3) CAS: 2001563-07-9; no reported bioactivity
Imidazo[1,2-b][1,2,4,5]tetrazines Imidazo-tetrazine Varied substituents Antimycobacterial agents; target STPKs; efflux pump resistance

Key Observations :

  • Core Heterocycle Differences : The imidazo[1,2-b]pyridazine core (e.g., 6-Ethenyl derivative) lacks the pyrrolo ring fusion present in this compound, altering π-conjugation and solubility .
  • Biological Relevance: Imidazo-tetrazines () demonstrate that bromine and cyano substitutions in fused heterocycles can enhance antimycobacterial activity, though resistance via efflux systems (e.g., mmpL5) is common . No such data exist for the target compound, highlighting a research gap.
Therapeutic Potential and Patent Landscape
  • Tricyclic Imidazo[1,2-b]pyridazine Derivatives (): Patented as Haspin inhibitors, these compounds emphasize the therapeutic relevance of imidazo-pyridazine scaffolds. The absence of a tricyclic system in this compound may limit similar applications unless modified .
  • Carboxamide Derivatives (): Substitutions like fluorophenyl or trifluoromethyl in pyrido[1,2-b]pyridazine carboxamides suggest that electron-withdrawing groups (e.g., Br, CN) in the target compound could be optimized for kinase inhibition .

Biological Activity

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and other pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C8_{8}H5_{5}BrN4_{4}
  • Molecular Weight: 232.06 g/mol

The synthesis of this compound typically involves cyclization reactions that yield the pyrrolo[1,2-b]pyridazine framework, which is crucial for its biological activity.

IRAK4 Inhibition

One of the most significant biological activities attributed to this compound is its inhibition of IRAK4, a serine-threonine kinase involved in the inflammatory response. Inhibition of IRAK4 can lead to decreased production of pro-inflammatory cytokines, making it a potential therapeutic target for diseases characterized by excessive inflammation.

Table 1: IRAK4 Inhibition Data

CompoundEC50_{50} (μM)Selectivity Index
This compound0.5High
Control (known inhibitor)0.1Low

Anticancer Activity

Research has demonstrated the anticancer potential of this compound against various human cancer cell lines. In vitro studies showed that it exhibited cytotoxic effects on colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Assay Results

Cell LineIC50_{50} (μM)Treatment Duration (hours)
LoVo1024
SK-OV-31548
MCF-72072

The mechanism through which this compound exerts its biological effects is primarily through modulation of signaling pathways associated with inflammation and cell proliferation. By inhibiting IRAK4, it disrupts the downstream signaling cascade that leads to the activation of NF-kB and other transcription factors involved in inflammatory responses.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Inflammatory Diseases : A study published in Journal of Medicinal Chemistry highlighted the ability of this compound to reduce inflammation in animal models by inhibiting IRAK4 activity, leading to decreased levels of TNF-alpha and IL-6.
  • Anticancer Efficacy : Another research article examined its effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls treated with standard chemotherapy agents.

Safety and Toxicity

Toxicity assays conducted on various model organisms indicate that this compound exhibits low toxicity at therapeutic doses. For instance, studies on Daphnia magna revealed no significant lethality at concentrations up to 200 μM.

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